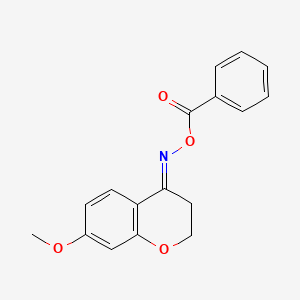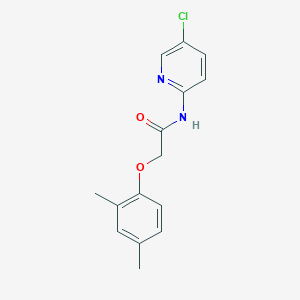![molecular formula C13H15Cl3N2O B5845984 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5845984.png)
2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential applications in treating various diseases. This compound has been found to have a significant impact on the molecular pathways that are involved in inflammation and cancer development. In
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide involves the inhibition of NF-κB and IKKβ. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer development. By inhibiting NF-κB, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide can reduce the expression of these genes and thus reduce inflammation and cancer progression.
IKKβ is an enzyme that is involved in the activation of NF-κB. By inhibiting IKKβ, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide can prevent the activation of NF-κB and thus reduce the expression of genes involved in cancer development and progression.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide are primarily related to its ability to inhibit NF-κB and IKKβ. By inhibiting these molecular pathways, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide can reduce inflammation and cancer progression. In addition, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide has been found to have antioxidant properties, which can further contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide for lab experiments is its specificity for NF-κB and IKKβ. This makes it a valuable tool for studying the molecular pathways involved in inflammation and cancer development. However, one of the limitations of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide is its potential toxicity, which can limit its use in certain experiments. In addition, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide. One area of research is the development of more potent and selective inhibitors of NF-κB and IKKβ. This could lead to the development of more effective treatments for inflammatory diseases and cancer.
Another future direction is the study of the potential applications of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide in other diseases. For example, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Finally, the study of the mechanisms of action of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide could lead to a better understanding of the molecular pathways involved in inflammation and cancer development. This could lead to the development of new treatments and therapies for these diseases.
Méthodes De Synthèse
The synthesis of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide involves the reaction between 2-chloro-N-(2-hydroxyethyl)acetamide and 2-(1-piperidinyl)phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide has been extensively studied for its potential applications in treating various diseases. One of the most significant areas of research has been the use of 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide as an anti-inflammatory agent. 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide has been found to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation. By inhibiting NF-κB, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide can reduce inflammation in various tissues and organs, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide has also been studied for its potential applications in cancer treatment. 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide has been found to inhibit the activity of the enzyme IKKβ, which is involved in the activation of NF-κB. By inhibiting IKKβ, 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide can reduce the expression of genes involved in cancer development and progression. This makes 2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O/c14-13(15,16)12(19)17-10-6-2-3-7-11(10)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEZKYLMYXKLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[3-(2-carboxyvinyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5845907.png)
![4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845917.png)


![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)


![2-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5845944.png)
![2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5845953.png)
![dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate](/img/structure/B5845965.png)
![methyl 3-{[(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5845974.png)
![3-[2-(4-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5845982.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845986.png)
